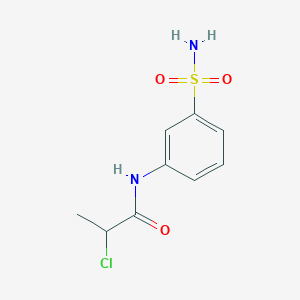
2-chloro-N-(3-sulfamoylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-sulfamoylphenyl)propanamide is a chemical compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.72 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Mecanismo De Acción
Target of Action
The primary targets of 2-chloro-N-(3-sulfamoylphenyl)propanamide are urease and cyclooxygenase-2 (COX-2) enzymes . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, while COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as a competitive inhibitor of urease and COX-2 . This means that the compound competes with the substrate for the active site of the enzyme, thereby reducing the rate of reaction.
Biochemical Pathways
By inhibiting urease, this compound can disrupt the urea cycle, leading to a decrease in the production of ammonia. On the other hand, by inhibiting COX-2, it can disrupt the arachidonic acid pathway, leading to a decrease in the production of prostanoids . These changes can have downstream effects on various physiological processes, including inflammation and pain sensation.
Result of Action
The inhibition of urease and COX-2 by this compound can lead to a reduction in the levels of ammonia and prostanoids, respectively. This can result in a decrease in inflammation and pain, making the compound potentially useful in the treatment of various pathological disorders where urease and COX-2 enzymes are involved .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-sulfamoylphenyl)propanamide typically involves the reaction of 3-aminosulfonylphenyl with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(3-sulfamoylphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted amides.
Oxidation Reactions: Major products are sulfonic acids.
Reduction Reactions: Products include amine derivatives.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-sulfamoylphenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(4-sulfamoylphenyl)propanamide
- 2-chloro-N-(3-sulfamoylphenyl)butanamide
- 2-chloro-N-(3-sulfamoylphenyl)ethanamide
Uniqueness
2-chloro-N-(3-sulfamoylphenyl)propanamide is unique due to its specific substitution pattern and the presence of both chloro and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
2-chloro-N-(3-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-6(10)9(13)12-7-3-2-4-8(5-7)16(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZNPPVFQVIWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2871015.png)
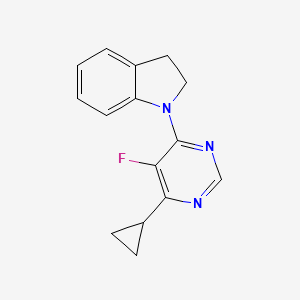
![N1-isopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2871017.png)
![4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2871020.png)
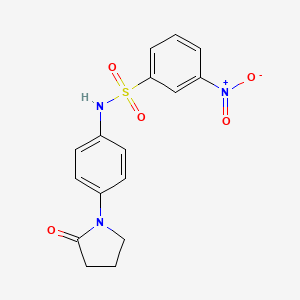
![N-[2-(3-methylphenyl)ethyl]-3-(2-oxo-1,2-dihydroquinolin-3-yl)propanamide](/img/structure/B2871023.png)
![3-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2871025.png)
![2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2871028.png)
![N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide](/img/structure/B2871030.png)
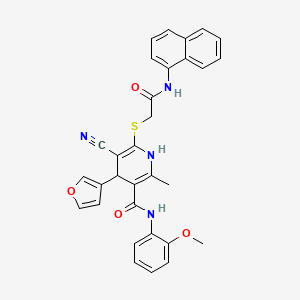
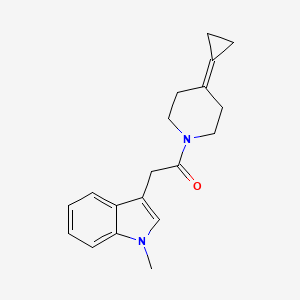
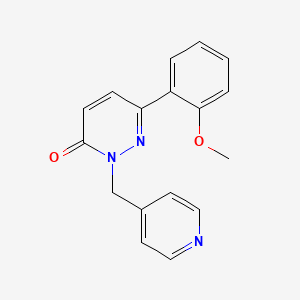
![(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate](/img/structure/B2871034.png)
![methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate](/img/structure/B2871037.png)
